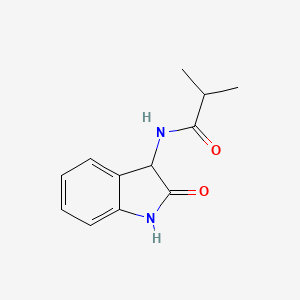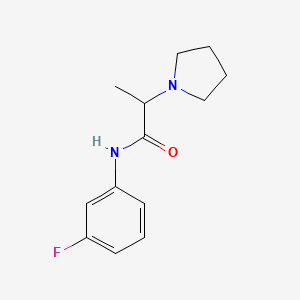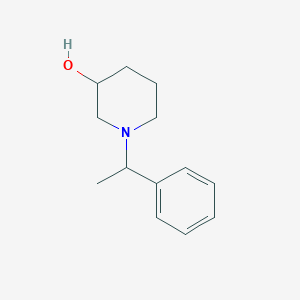![molecular formula C15H22N2OS B7516153 Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to increase the levels of these neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to have anxiolytic effects in animal models, reducing anxiety-related behavior.
実験室実験の利点と制限
One of the main advantages of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is its potential as a therapeutic agent for various neurological disorders. The compound has shown promising results in animal models, and further research is needed to determine its efficacy in humans. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully studied before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for the research on Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone. One of the main directions is the development of more potent and selective derivatives of this compound. Another direction is the study of its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, the compound's potential as a therapeutic agent for various neurological disorders needs to be further studied, including its efficacy and safety in humans.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has shown promising results in the treatment of various neurological disorders and as an anticancer agent. However, further research is needed to determine its efficacy and safety in humans. The development of more potent and selective derivatives of this compound and the study of its potential as a therapeutic agent for various neurological disorders are some of the future directions for research on this compound.
合成法
The synthesis of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone involves the reaction between cyclopentanone, thiophenemethylamine, and piperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is reduced to the final product using a reducing agent. This synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c18-15(14-3-1-2-4-14)17-8-6-16(7-9-17)11-13-5-10-19-12-13/h5,10,12,14H,1-4,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKGQQGUNYBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)


![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

